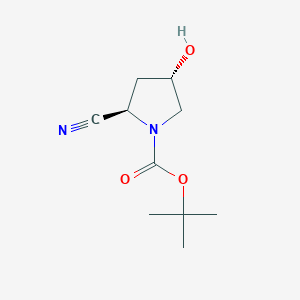
2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazepines generally involves the reaction of substituted 2-aminobenzenethiols with α,β-unsaturated ketones in an acidic medium, often resulting in a Michael addition followed by cyclization. For instance, the synthesis of similar benzothiazepine derivatives has been achieved by reacting 5-substituted-2-aminobenzenethiols with various α,β-unsaturated ketones in dry ethanol under acidic conditions, leading to compounds that potentially possess interesting biological activities (Pant et al., 2021). Another method involves the domino process that includes a Michael addition of 2-aminothiophenols to chalcones, followed by in situ cyclization, which has been shown to be efficient under neutral conditions with high chemical yields (Albanese et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazepines can be complex, with the core structure often exhibiting a twisted or boat-like conformation. X-ray crystallography studies of similar molecules have revealed that the central seven-membered ring can adopt a twisted boat-like conformation, indicative of the structural diversity within this class of compounds (Xu et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Techniques : Research has demonstrated various synthesis techniques for 1,5-benzothiazepine derivatives. For example, the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine leads to compounds related to 2,3-dihydro-1,5-benzothiazepines (Szabo et al., 1987). Additionally, other synthesis approaches involve cyclization of S-(3,4-dimethoxyphenyl)-N-(hydroxymethyl)thioglycolamide and related compounds (Szabo et al., 1986).
- Structural Characterization : Detailed structural analysis of benzothiazepine derivatives, including conformational studies, has been conducted. For instance, studies have examined the orientation of various rings in the structure and the presence of intramolecular hydrogen bonds (Escobar et al., 2007).
Biological Activities and Applications
- Potential Pharmacological Activities : Some benzothiazepine derivatives have been explored for their anticonvulsant properties and toxicity profiles. For instance, certain compounds have shown significant anticonvulsant activity in experimental settings (Chaudhari et al., 2022).
- Calcium Channel Blocking Activity : Certain derivatives are studied for their calcium channel blocking activity, suggesting potential utility in cardiovascular disorders (Atwal et al., 1987).
- Antimicrobial and Anticancer Evaluation : Some studies focus on the synthesis of heterocyclic systems linked to benzothiazepines, assessing their antimicrobial and anticancer activities (Ibrahim et al., 2022).
Chemical Transformations and Derivatives
- Diverse Compound Library Generation : Research includes generating a diverse library of compounds through alkylation and ring closure reactions using related ketonic Mannich bases (Roman, 2013).
- Novel Synthesis Approaches : New methods for synthesizing benzothiazepines, such as via dilithiation approaches, have been developed, contributing to the expansion of available derivatives (Katritzky et al., 2002).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-23-18-10-9-14(12-19(18)24-2)21-13-16(17-7-5-11-25-17)22-15-6-3-4-8-20(15)26-21/h3-12,21H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMEPUBWTZINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)